molecular formula C22H26N4O4S B2962367 5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-89-5

5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2962367
CAS RN: 863002-89-5
M. Wt: 442.53
InChI Key: OJEGOTQMXNYZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Agents

Pyrimidine derivatives have been studied for their neuroprotective properties, which are crucial in the treatment of neurodegenerative diseases. The compound could potentially be used to prevent neuronal death in conditions such as Alzheimer’s disease, Parkinson’s disease, and ischemic stroke. Research indicates that similar pyrimidine-based compounds exhibit significant neuroprotective activity by reducing the expression of stress markers and apoptosis in neuronal cells .

Anti-neuroinflammatory Agents

Inflammation in the nervous system can lead to or exacerbate neurodegenerative diseases. The subject compound may serve as an anti-neuroinflammatory agent, inhibiting the production of pro-inflammatory cytokines like nitric oxide and TNF-α in microglial cells. This application is particularly relevant in the context of brain injuries and chronic neuroinflammation .

Antioxidant Applications

Antioxidants play a vital role in protecting cells from oxidative stress. Pyrimidine derivatives, including the compound being analyzed, have shown good antioxidant activity. This property can be harnessed in scientific research to study oxidative stress-related cellular damage and aging .

Antimicrobial and Antibiotic Activity

The structural features of pyrimidine compounds have been associated with antimicrobial and antibiotic activities. The compound could be investigated for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents .

Anticancer Research

Pyrimidine derivatives are known to possess anticancer properties. The compound could be explored for its potential use in cancer research, particularly in understanding the mechanisms of cancer cell proliferation and identifying targets for chemotherapy .

Antiviral Research

The structural analogs of the compound have been utilized in antiviral research. It could be studied for its effectiveness against different viruses, aiding in the development of novel antiviral drugs .

Chemical Synthesis and Drug Design

The compound’s structure makes it a candidate for chemical synthesis and drug design. It could be used as a scaffold for developing new drugs with improved pharmacological profiles. Researchers can explore its interactions with various proteins and enzymes, paving the way for the creation of targeted therapies .

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein. The compound could be used in molecular docking studies to understand its binding affinities, which is essential in the rational design of drugs with specific biological targets .

properties

IUPAC Name

7-(2,2-dimethylpropyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-22(2,3)11-16-23-18-17(20(28)26(5)21(29)25(18)4)19(24-16)31-12-15(27)13-7-9-14(30-6)10-8-13/h7-10H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEGOTQMXNYZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC2=C(C(=N1)SCC(=O)C3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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